molecular formula C8H18Cl2N2 B2831446 N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride CAS No. 2305255-18-7

N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride

Cat. No.: B2831446
CAS No.: 2305255-18-7
M. Wt: 213.15
InChI Key: VVTQJHUAEJQJEL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride (CAS: 2305255-18-7) is a versatile small molecule scaffold with a molecular formula of C₈H₁₈Cl₂N₂ and a molecular weight of 213.1 g/mol . It is widely used in medicinal chemistry and drug discovery due to its rigid spirocyclic structure, which can enhance binding selectivity and metabolic stability. The compound is commercially available in purities ≥95% and is priced at €1,994 for 500 mg . Its primary application lies in serving as a building block for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes requiring constrained geometries .

Properties

IUPAC Name

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)7-3-8(4-7)5-9-6-8;;/h7,9H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQJHUAEJQJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(C1)CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common approach is the [2+2] cycloaddition reaction, which can be catalyzed by visible light-mediated energy transfer . This method allows for the incorporation of various functional groups, providing access to a diverse library of azaspiro compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules with potential bioactivity.

    Biology: It can be used to study the effects of spirocyclic compounds on biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to these targets, which can modulate their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (500 mg) Key Structural Features
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride 2305255-18-7 C₈H₁₈Cl₂N₂ 213.1 ≥95% €1,994 Dimethylamino group on spirocyclic scaffold
2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride 2306276-66-2 C₇H₁₆Cl₂N₂ 213.15 ≥97% €1,546 (2,500 mg) Methyl substituent on azaspiro ring
2-Oxaspiro[3.3]heptan-6-amine hydrochloride 1363381-78-5 C₆H₁₁ClNO 149.62 N/A N/A Oxygen atom replaces nitrogen in spiro ring
2,2-Dioxo-2λ⁶-thiaspiro[3.3]heptan-6-amine hydrochloride 2137836-62-3 C₆H₁₂ClNO₂S 197.68 ≥95% N/A Sulfur and oxygen atoms in spiro scaffold
6-Methoxyspiro[3.3]heptan-2-amine hydrochloride N/A C₈H₁₅ClNO 179.67 N/A N/A Methoxy group enhances polarity
Key Observations:

Replacing nitrogen with oxygen (e.g., 2-oxaspiro analog, CAS 1363381-78-5) reduces basicity, which may alter solubility and hydrogen-bonding interactions in drug-receptor binding .

Sulfur-Containing Analogs :

  • The thiaspiro compound (CAS 2137836-62-3) introduces a sulfone group, which could enhance metabolic stability but may also increase molecular weight and synthetic complexity .

Functional and Application Differences

  • N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride : Primarily used as a rigid scaffold for kinase inhibitors and GPCR modulators due to its conformational restriction .
  • 2-Oxaspiro[3.3]heptan-6-amine hydrochloride : Applications focus on solubility-driven designs, such as ion channel blockers, where polar oxygen atoms facilitate aqueous solubility .
  • 2,6-Diazaspiro[3.3]heptane hydrochloride (CAS 321890-22-6): The additional nitrogen enables dual hydrogen-bonding interactions, making it suitable for protease inhibitors .

Biological Activity

N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride is a spirocyclic compound characterized by its unique structural properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its ability to serve as a building block for various bioactive molecules. The rigidity of its spirocyclic structure enhances selectivity and potency, making it a valuable candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C8H18Cl2N2C_8H_{18}Cl_2N_2, with the InChI representation being:

InChI 1S C8H16N2 2ClH c1 10 2 7 3 8 4 7 5 9 6 8 h7 9H 3 6H2 1 2H3 2 1H\text{InChI 1S C8H16N2 2ClH c1 10 2 7 3 8 4 7 5 9 6 8 h7 9H 3 6H2 1 2H3 2 1H}

This compound features a nitrogen atom within a spirocyclic framework, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The rigid structure allows for precise binding, which can modulate the activity of these targets. Research indicates that compounds with similar spirocyclic structures have shown promise in various therapeutic areas, including oncology and neurology.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. A comparative analysis showed that this compound could enhance cell death in these lines by approximately 10-fold compared to traditional piperidine derivatives, highlighting its potential as an anticancer agent .

Case Studies

  • Anticancer Activity : In vitro studies conducted on MCF-7 cells revealed that this compound significantly inhibited cell proliferation. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.
  • Neuropharmacological Effects : Another study explored the compound's effects on neurotransmitter systems, demonstrating that it could act as a modulator for glutamate receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameAntiproliferative Effect (MCF-7)Mechanism of Action
N,N-Dimethyl-2-azaspiro[3.3]heptan-6-aminedihydrochlorideSignificant (10-fold improvement)Modulation of cell signaling pathways
6-amino-2-azaspiro[3.3]heptaneModerateInhibition of specific kinases
2-methyl-2-azaspiro[3.3]heptanLowLimited interaction with target receptors

Q & A

Q. Q1. What are the key structural features of N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride, and how do they influence its reactivity?

A1. The compound features a spiro[3.3]heptane core with two nitrogen atoms: one in the azaspiro ring and a dimethylamine group. The spirocyclic structure imposes rigidity, enhancing stereochemical control in reactions. The dihydrochloride salt improves solubility in polar solvents, critical for biological assays. Analytical techniques like NMR and X-ray crystallography confirm protonation states and spatial arrangements, which dictate reactivity in nucleophilic substitutions or ligand-binding interactions .

Q. Q2. What synthetic strategies are commonly employed to prepare this compound?

A2. Synthesis typically involves:

Ring-closing alkylation : Reacting 3,3-bis(bromomethyl)oxetane with a dimethylamine precursor under basic conditions to form the spirocyclic core .

Salt formation : Treating the free base with HCl to yield the dihydrochloride.
Key parameters include temperature control (0–25°C), solvent choice (e.g., acetonitrile for solubility), and purification via recrystallization or HPLC. Yields range from 70–87% depending on reaction optimization .

Q. Q3. How is the purity and identity of the compound validated in academic research?

A3. Methodological validation includes:

  • Analytical Techniques :

    TechniquePurposeKey Data
    HPLC Purity assessment>98% purity, retention time 8.2 min (C18 column)
    NMR Structural confirmationδ 3.2 ppm (N-CH3), δ 4.1 ppm (spiro C-H)
    Mass Spec Molecular weight verificationm/z 163.1 [M+H]+ (free base)
  • Elemental analysis to confirm stoichiometry of the dihydrochloride form .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

A4. SAR strategies include:

  • Substituent variation : Modifying the dimethylamine group to explore steric/electronic effects on receptor binding (e.g., replacing methyl with ethyl or cyclopropyl).
  • Spiro-ring analogs : Synthesizing 2-azaspiro[3.4]octane derivatives to assess ring size impact on bioavailability .
  • Biological assays : Measure binding affinity (e.g., Ki values via radioligand displacement) for targets like dopamine receptors. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. Q5. What experimental approaches resolve contradictions in reported biological activity data for this compound?

A5. Contradictions may arise from differences in:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.5) and ionic strength to minimize false positives.
  • Cell lines : Compare activity in HEK293 (overexpressing receptors) vs. primary neurons.
  • Metabolic stability : Use liver microsomes to assess degradation rates, which affect in vivo vs. in vitro results .
    Replicate studies with orthogonal methods (e.g., SPR for binding kinetics alongside functional cAMP assays) to validate findings .

Q. Q6. How can synthetic challenges (e.g., low yields in spirocyclization) be mitigated?

A6. Optimization strategies:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Solvent effects : Switch from THF to DMF to stabilize intermediates.
  • Temperature gradients : Gradual warming (-10°C to RT) reduces side-product formation.
    Scale-up protocols (100 g batches) achieve >85% yield with >99% purity via distillation and column chromatography .

Methodological and Analytical Considerations

Q. Q7. What computational tools are recommended to model interactions between this compound and biological targets?

A7. Tools include:

  • Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor dynamics over 100 ns trajectories.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Pharmacophore modeling : MOE or Schrödinger Suite to align structural analogs and predict bioactivity .

Q. Q8. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

A8. Standardize measurements using:

  • Solubility assays : Shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
  • pKa determination : Potentiometric titration (GLpKa instrument) vs. NMR-based methods.
    Reported pKa values range from 8.2–8.9 for the amine group, influenced by salt form and solvent .

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